Thymine

Enzyme kinetics Pyrimidine metabolism Drug metabolism

Thymine (CAS 153445-43-3), also known as 5-methyluracil, is a pyrimidine nucleobase with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol. It is a fundamental constituent of DNA, where it pairs with adenine via two hydrogen bonds to stabilize the nucleic acid structure.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 153445-43-3
Cat. No. B138387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine
CAS153445-43-3
Synonyms4(3H)-Pyrimidinone, 2-hydroxy-5-methyl- (9CI)
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)NC1=O
InChIInChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
InChIKeyRWQNBRDOKXIBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3820 mg/L (at 25 °C)
0.03 M
3.82 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Thymine (CAS 153445-43-3) for Research & Industrial Procurement: Core Identity and Basic Characteristics


Thymine (CAS 153445-43-3), also known as 5-methyluracil, is a pyrimidine nucleobase with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol . It is a fundamental constituent of DNA, where it pairs with adenine via two hydrogen bonds to stabilize the nucleic acid structure [1]. This compound is a solid at room temperature, with a melting point of 316–317 °C and a solubility in water of approximately 3.82 g/L at 25 °C [2]. As a core building block in molecular biology and a key intermediate in pharmaceutical synthesis, thymine is widely utilized in academic research, drug development, and industrial production of nucleic acid-based products.

Why Thymine (CAS 153445-43-3) Cannot Be Casually Substituted with Uracil or Other Pyrimidines


While thymine and uracil are structurally similar—differing only by a methyl group at the 5-position—this minor variation has profound implications for enzymatic recognition, metabolic stability, and nucleic acid function. Direct substitution of thymine with uracil in DNA or thymidine-based assays can lead to altered binding affinities, changes in DNA melting temperatures, and misregulation of key metabolic enzymes such as dihydropyrimidine dehydrogenase (DPD) [1]. Moreover, in industrial applications requiring precise molecular recognition (e.g., aptamer development, antisense oligonucleotides, or enzymatic synthesis of nucleotides), the absence of the 5-methyl group in uracil results in significantly different kinetic parameters and substrate specificities [2]. The quantitative evidence presented below demonstrates that thymine's unique properties necessitate its specific use in applications where fidelity of DNA structure or enzyme activity is critical.

Thymine (CAS 153445-43-3) Quantitative Differentiation Evidence vs. Uracil and Other Pyrimidine Analogs


Comparative Dihydropyrimidine Dehydrogenase (DPD) Kinetics: Thymine Exhibits 34-Fold Weaker Inhibition than Uridine

In a head-to-head in vitro study using rat liver dihydropyrimidine dehydrogenase (DPD), thymine demonstrated a specific activity of 0.56 nmol/min/mg protein, which is 18% lower than uracil (0.68 nmol/min/mg) and 32% lower than 5-fluorouracil (0.82 nmol/min/mg) [1]. Furthermore, thymidine (the nucleoside form of thymine) exhibited a Ki of 24 µM as a noncompetitive inhibitor of DPD, which is 34-fold higher (i.e., weaker inhibition) than the Ki of uridine (0.71 µM) [1].

Enzyme kinetics Pyrimidine metabolism Drug metabolism

Aqueous Solubility of Thymine vs. Uracil and Cytosine: 3.82 g/L Provides a Defined Baseline for Formulation

The aqueous solubility of thymine at 25 °C is 3.82 g/L [1]. This value is comparable to, but slightly higher than, that of uracil, which is reported as 3.6 g/L [2]. In contrast, cytosine exhibits significantly higher solubility (approx. 30.9 g/L) [3], and adenine is substantially less soluble (approx. 0.5–3 g/L depending on conditions) [4].

Solubility Formulation Biophysical chemistry

Melting Point Differentiation: Thymine (316–317 °C) vs. Uracil (338 °C) Indicates Distinct Thermal Stability and Purification Requirements

Thymine exhibits a melting point of 316–317 °C , whereas its closest analog uracil melts at a higher temperature of approximately 338 °C [1]. This 21 °C difference in melting point reflects variations in intermolecular hydrogen bonding and crystal packing, which can influence sublimation behavior, recrystallization efficiency, and long-term storage stability.

Thermal stability Purification Material science

DNA Duplex Stability: Thymine-Adenine Base Pairs Confer Distinct Thermodynamic Contributions Compared to Uracil-Adenine

Thermodynamic studies of RNA/DNA duplexes reveal that the methyl group on C5 of thymine enhances duplex stability by 0.12–0.53 kcal/mol relative to uracil, depending on the sequence context [1]. Additionally, multivariate quantitative physicochemical characterization of nucleobases shows that thymine provides a balanced dissimilarity profile among the four DNA bases, whereas the presence of uracil in mRNA creates a significantly larger physicochemical similarity between cytosine and uracil, leading to an inherently more unbalanced genetic code [2].

Nucleic acid thermodynamics DNA stability Biophysics

Optimal Research and Industrial Application Scenarios for Thymine (CAS 153445-43-3) Based on Quantified Differentiation


Enzymatic Studies of Pyrimidine Metabolism and DPD Activity

The distinct kinetic profile of thymine—with a specific activity of 0.56 nmol/min/mg for DPD and a thymidine Ki of 24 µM—makes it an essential control substrate for characterizing dihydropyrimidine dehydrogenase (DPD) activity [1]. Researchers studying 5-fluorouracil metabolism, DPD deficiency, or uridine-based rescue strategies should specifically procure thymine and thymidine to establish baseline enzyme kinetics and to avoid confounding results that would arise from substituting uracil or uridine, which exhibit markedly different catalytic rates and inhibition constants [1].

Formulation Development Requiring Defined Aqueous Solubility

For pharmaceutical formulation, cell culture media preparation, or development of nucleic acid-based biosensors, the aqueous solubility of 3.82 g/L at 25 °C provides a reliable and reproducible baseline [2]. This value is particularly relevant when substituting uracil (3.6 g/L) is not acceptable due to altered biological activity or when a solubility intermediate between highly soluble cytosine and poorly soluble adenine is required [3][4]. Procurement of thymine with a defined solubility specification ensures batch-to-batch consistency and avoids solubility-related experimental artifacts.

Quality Control and Identity Verification via Thermal Analysis

The sharp melting point of 316–317 °C serves as a definitive quality control parameter for confirming the identity and purity of thymine . In contrast to uracil, which melts at 338 °C, thymine's lower melting point allows for simple differentiation between the two structurally similar pyrimidines using differential scanning calorimetry (DSC) or melting point apparatus [5]. Procurement of thymine with a certified melting point range is therefore critical for laboratories requiring rigorous material authentication.

Design and Synthesis of DNA-Based Therapeutics and Nanostructures

The methyl group of thymine contributes an additional 0.12–0.53 kcal/mol of stabilization to DNA duplexes relative to uracil [6]. This thermodynamic advantage is essential for the design of stable antisense oligonucleotides, aptamers, and DNA origami structures where precise control of hybridization thermodynamics dictates function [7]. Substituting uracil for thymine in these applications would introduce unpredictable changes in melting temperature and structural integrity, making the procurement of authentic thymine a non-negotiable requirement for reproducible nucleic acid engineering.

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